

An In-Depth Technical Guide to 2-Methyl-1octen-3-yne

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Compound of Interest		
Compound Name:	2-Methyl-1-octen-3-yne	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Methyl-1-octen-3-yne**, a member of the vinylacetylene class of organic compounds. This document consolidates available data on its chemical identity, physicochemical properties, and spectroscopic information. Due to the limited publicly available research on this specific molecule, this guide also infers potential synthetic pathways and reactivity based on the known chemistry of vinylacetylenes. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development who may be interested in exploring the properties and applications of this and related compounds.

Chemical Identity and Properties

2-Methyl-1-octen-3-yne is a chemical compound with the molecular formula C_9H_{14} . Its structure features a conjugated system of a double bond and a triple bond, with a methyl substituent at the 2-position of the octene chain.

IUPAC Name: 2-methyloct-1-en-3-yne[1] CAS Number: 17603-76-8[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Methyl-1-octen-3-yne



Property	Value	Source
Molecular Formula	C ₉ H ₁₄	PubChem[1]
Molecular Weight	122.21 g/mol	PubChem[1]
Boiling Point	67-69 °C (at 36 mmHg)	ChemicalBook[2], NIST[3]
Density	0.775 g/cm ³	ChemicalBook[2]
Kovats Retention Index	981 (non-polar column)	NIST[4]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **2-Methyl-1-octen-3-yne**. The following data is available through the National Institute of Standards and Technology (NIST) Chemistry WebBook:

- Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions would include those for C=C stretching, C≡C stretching, and C-H stretching.
- Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which
 details the fragmentation pattern of the molecule and allows for the determination of its
 molecular weight.[4]
- Gas Chromatography (GC): The Kovats retention index from gas chromatography is a standardized measure of a compound's elution time, aiding in its identification in complex mixtures.[4]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **2-Methyl-1-octen-3-yne** is not readily available in the surveyed literature, its synthesis can be inferred from general methods for preparing substituted vinylacetylenes.

Postulated Synthesis Workflow



A plausible synthetic route would involve the coupling of a suitable vinyl halide with a terminal alkyne, a reaction class that is well-established in organic chemistry. A potential workflow is outlined below.

Caption: Postulated synthesis of **2-Methyl-1-octen-3-yne**.

Experimental Protocol Considerations

A general experimental protocol based on the copper-catalyzed coupling of vinyl halides with terminal alkynes would involve the following steps:

- Reaction Setup: A reaction vessel would be charged with the terminal alkyne (1-hexyne), a
 suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a
 base, for instance, potassium carbonate.
- Catalyst Introduction: A catalytic amount of copper(I) iodide would be added to the mixture.
- Addition of Vinyl Halide: The vinyl halide (e.g., 2-chloropropene or 2-bromopropene) would be added to the reaction mixture.
- Reaction Conditions: The reaction would likely be heated to facilitate the coupling. The specific temperature and reaction time would need to be optimized.
- Workup and Purification: Upon completion, the reaction mixture would be subjected to an
 aqueous workup to remove the catalyst and inorganic salts. The crude product would then
 be purified, typically by distillation or column chromatography, to yield pure 2-Methyl-1octen-3-yne.

Reactivity

The reactivity of **2-Methyl-1-octen-3-yne** is dictated by the presence of the conjugated enyne system. This functionality allows for a variety of chemical transformations, making it a potentially useful intermediate in organic synthesis.

• Electrophilic Addition: The double and triple bonds can undergo electrophilic addition reactions. The regioselectivity of these additions would be influenced by the electronic effects of the methyl group and the conjugated system. For instance, the reaction with hydrogen halides (HX) could potentially lead to the formation of halogenated dienes.



- Nucleophilic Addition: The triple bond, in particular, can be susceptible to nucleophilic attack,
 especially under basic conditions or in the presence of organometallic reagents.
- Pericyclic Reactions: The conjugated system can participate in pericyclic reactions such as Diels-Alder reactions, where it could act as the diene or dienophile, depending on the reaction partner.
- Reduction: The double and triple bonds can be selectively or fully reduced using various hydrogenation methods (e.g., catalytic hydrogenation with different catalysts like Lindlar's catalyst for selective reduction of the alkyne to a cis-alkene).

The logical relationship of these potential reactions is illustrated in the following diagram.

Caption: Potential reactivity of 2-Methyl-1-octen-3-yne.

Applications in Research and Drug Development

Currently, there is a lack of published research detailing the biological activity or drug development applications of **2-Methyl-1-octen-3-yne**. However, the enyne moiety is a structural motif found in some natural products and pharmacologically active compounds. The exploration of this and similar molecules could be a point of interest for medicinal chemists in the synthesis of novel molecular scaffolds.

Conclusion

2-Methyl-1-octen-3-yne is a sparsely documented chemical compound. This guide has compiled the available physicochemical and spectroscopic data. While specific experimental protocols and biological applications are not currently published, this document provides a theoretical framework for its synthesis and reactivity based on established chemical principles. It is hoped that this guide will serve as a valuable starting point for researchers and professionals interested in further investigating the properties and potential applications of this molecule.

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